Cas no 31644-48-1 (2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide)

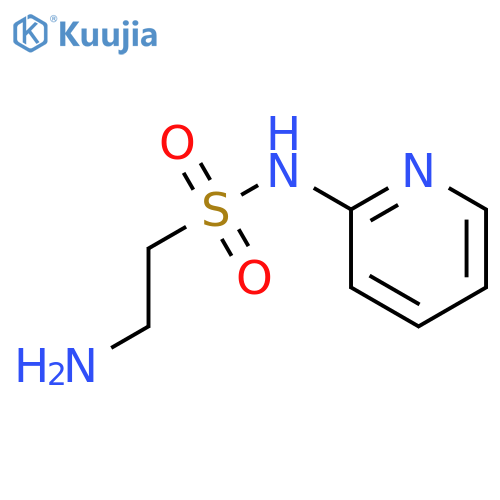

31644-48-1 structure

商品名:2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-N-(pyridin-2-yl)ethanesulfonamide

- 2-amino-N-pyridin-2-ylethanesulfonamide

- Ethanesulfonamide,2-amino-N-2-pyridinyl-

- 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide

- Tauraminopyridine hydrochloride

- 2-(aminoethanesulfonylamino)pyridine

- 2-amino-N-(2-pyridinyl)ethanesulfonamide

- Ethanesulfonamide, 2-amino-N-(2-pyridyl)-, hydrochloride

- EN300-146203

- DTXSID70185530

- A820937

- 31644-48-1

- Tauraminopyridine

- AKOS000143649

- 2-azanyl-N-pyridin-2-yl-ethanesulfonamide

- 2-Amino-N-(2-pyridyl)ethanesulfonamide hydrochloride

-

- インチ: InChI=1S/C7H11N3O2S/c8-4-6-13(11,12)10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10)

- InChIKey: QERRTFFYXUKIHI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=NC(=C1)NS(=O)(=O)CCN

計算された属性

- せいみつぶんしりょう: 201.05733

- どういたいしつりょう: 201.057

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.404

- ふってん: 379.9°Cat760mmHg

- フラッシュポイント: 183.6°C

- 屈折率: 1.613

- PSA: 85.08

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146203-1.0g |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 1g |

$0.0 | 2023-06-08 | ||

| Chemenu | CM171520-1g |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 95% | 1g |

$430 | 2021-08-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17484-1G |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 95% | 1g |

¥ 2,791.00 | 2023-04-13 | |

| Alichem | A029195280-1g |

2-Amino-N-(pyridin-2-yl)ethanesulfonamide |

31644-48-1 | 95% | 1g |

$409.20 | 2023-09-02 | |

| Enamine | EN300-146203-0.25g |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 0.25g |

$604.0 | 2023-02-15 | ||

| Enamine | EN300-146203-1000mg |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 1000mg |

$656.0 | 2023-09-29 | ||

| Enamine | EN300-146203-5000mg |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 5000mg |

$1903.0 | 2023-09-29 | ||

| Enamine | EN300-146203-2500mg |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 2500mg |

$1287.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733096-1g |

2-Amino-n-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 98% | 1g |

¥3595.00 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17484-250mg |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide |

31644-48-1 | 95% | 250mg |

¥1116.0 | 2024-04-20 |

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

31644-48-1 (2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31644-48-1)2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide

清らかである:99%

はかる:1g

価格 ($):385.0